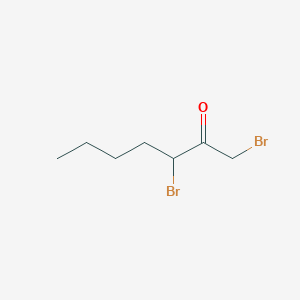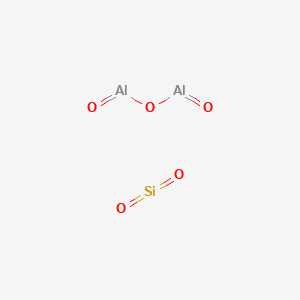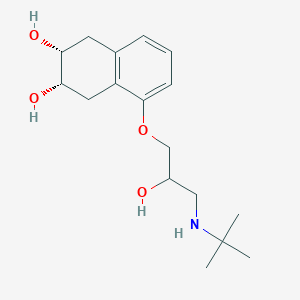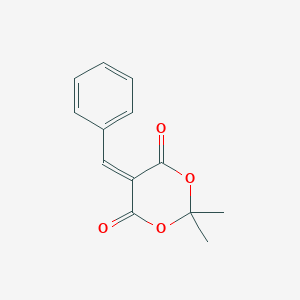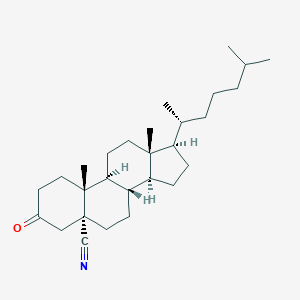
5alpha-Cholestane-5-carbonitrile, 3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Cholestane-5-carbonitrile, 3-oxo- is a steroidal compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as 3-oxo-5alpha-cholestane-5-carbonitrile and is a derivative of cholesterol. It has been shown to have a wide range of biochemical and physiological effects, making it an important tool in various research fields.
Mechanism Of Action
The mechanism of action of 5alpha-Cholestane-5-carbonitrile, 3-oxo- is not fully understood. However, it has been shown to interact with various receptors in the body, including the androgen receptor. It has also been shown to have an inhibitory effect on the activity of 5-alpha reductase, which is an enzyme that converts testosterone to dihydrotestosterone.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5alpha-Cholestane-5-carbonitrile, 3-oxo- are diverse. It has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. It has also been shown to have a role in the regulation of lipid metabolism, which may be beneficial in the treatment of lipid disorders. In addition, it has been shown to have a role in the regulation of glucose metabolism, which may be beneficial in the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5alpha-Cholestane-5-carbonitrile, 3-oxo- in lab experiments is its availability and low cost. It is also a stable compound, which makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in aqueous solutions.
Future Directions
There are several future directions for the use of 5alpha-Cholestane-5-carbonitrile, 3-oxo- in scientific research. One potential direction is the use of this compound in the development of new drugs for the treatment of various diseases. Another potential direction is the use of this compound in the development of new diagnostic tools for the detection of various diseases. Finally, the use of this compound in the study of various enzymatic reactions may lead to the development of new enzymes with improved activity and specificity.
Conclusion
In conclusion, 5alpha-Cholestane-5-carbonitrile, 3-oxo- is a steroidal compound that has been widely used in scientific research due to its unique properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to play an important role in the development of new drugs and diagnostic tools, as well as in the study of various enzymatic reactions.
Synthesis Methods
The synthesis of 5alpha-Cholestane-5-carbonitrile, 3-oxo- can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using a strong oxidizing agent such as chromic acid or potassium permanganate. This method leads to the formation of 3-oxo-5alpha-cholestane-5-carbonitrile as a major product. Another method involves the reaction of cholesterol with cyanogen bromide, which leads to the formation of the nitrile group.
Scientific Research Applications
5alpha-Cholestane-5-carbonitrile, 3-oxo- has been extensively used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various other steroidal compounds. It has also been used as a starting material for the synthesis of bile acids, which are important in the digestion of fats. In addition, it has been used as a substrate for various enzymatic reactions, which has helped in the understanding of the mechanism of action of enzymes.
properties
CAS RN |
1424-21-1 |
|---|---|
Product Name |
5alpha-Cholestane-5-carbonitrile, 3-oxo- |
Molecular Formula |
C28H45NO |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile |
InChI |
InChI=1S/C28H45NO/c1-19(2)7-6-8-20(3)23-9-10-24-22-12-16-28(18-29)17-21(30)11-15-27(28,5)25(22)13-14-26(23,24)4/h19-20,22-25H,6-17H2,1-5H3/t20-,22+,23-,24+,25+,26-,27-,28+/m1/s1 |
InChI Key |
LQXDEIFCAJLJSU-HFONHLFMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]4([C@@]3(CCC(=O)C4)C)C#N)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCC(=O)C4)C)C#N)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCC(=O)C4)C)C#N)C |
synonyms |
3-Oxo-5α-cholestane-5-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











